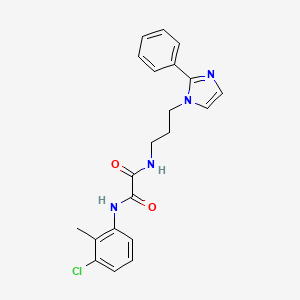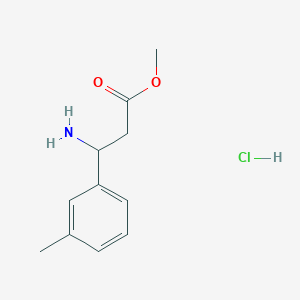
Methyl3-amino-3-(3-methylphenyl)propanoate HCl
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“Methyl3-amino-3-(3-methylphenyl)propanoate HCl” is a chemical compound. It is a derivative of propanoic acid, which is an organic compound that is a small carboxylic acid. The “3-amino-3-(3-methylphenyl)” part of the name suggests the presence of an amino group and a methylphenyl group on the third carbon of the propanoate .
Molecular Structure Analysis
The molecular structure of “this compound” can be inferred from its name. It likely contains a propanoate (a three-carbon chain with a carboxyl group at one end), an amino group, and a methylphenyl group attached to the third carbon of the propanoate .Physical And Chemical Properties Analysis
“this compound” is a solid at room temperature. Its molecular weight is approximately 229.71 .科学的研究の応用
Synthesis and Structural Studies
Synthesis of Derivatives : Methyl 3-amino-3-(3-methylphenyl)propanoate HCl is used in the synthesis of various derivatives, such as 3-(phenylsulfonimidoyl)propanoates. These derivatives exhibit interesting conformational properties, indicating potential in diverse chemical applications (Tye & Skinner, 2002).
Chiral Catalysis in Pharmaceutical Intermediates : It's involved in chiral catalysis, particularly in the preparation of enantiopure compounds like S-3-amino-3-phenylpropionic acid, a significant pharmaceutical intermediate (Li et al., 2013).
Corrosion Inhibition Studies : Compounds synthesized using Methyl 3-amino-3-(3-methylphenyl)propanoate HCl have shown effectiveness as corrosion inhibitors, indicating their potential in material science and engineering (Missoum et al., 2013).
Optical Resolutions and Stereochemistry : Its derivatives are studied for optical resolutions and preferential crystallization, contributing to the understanding of stereochemistry in organic compounds (Shiraiwa et al., 2006).
Asymmetric Synthesis : It plays a role in the asymmetric synthesis of pharmaceuticals, such as (S)-methyl 3-[4-[2-hydroxy-3-(isopropyl amino) propoxy] phenyl] propanoate (Narsaiah & Kumar, 2011).
Enantioseparation in Isomeric Acids : It is used in studying the enantioseparation of isomeric acids, which is essential in pharmaceutical chemistry (Jin et al., 2020).
Biochemical Applications
- Metabolic Studies and Amino Acid Biosynthesis : Its derivatives are involved in metabolic studies, including amino acid biosynthesis, highlighting its relevance in biochemistry and molecular biology (Sauer et al., 1975).
Pharmaceutical and Medicinal Chemistry
Antimalarial and Antitumor Activity : Derivatives of Methyl 3-amino-3-(3-methylphenyl)propanoate HCl have been synthesized and evaluated for their potential antimalarial and antitumor activities (Isakhanyan et al., 2016).
Receptor Antagonist Synthesis : It's used in synthesizing receptor antagonists, which are crucial in developing new therapeutic agents (Asada et al., 2010).
作用機序
Safety and Hazards
“Methyl3-amino-3-(3-methylphenyl)propanoate HCl” is classified as a potentially hazardous substance. It has been assigned the GHS07 pictogram, with hazard statements including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). Precautionary measures include avoiding dust formation and avoiding contact with skin and eyes .
特性
IUPAC Name |
methyl 3-amino-3-(3-methylphenyl)propanoate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2.ClH/c1-8-4-3-5-9(6-8)10(12)7-11(13)14-2;/h3-6,10H,7,12H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFTKIILFRJNCHM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(CC(=O)OC)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3,5-dimethoxy-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B3014192.png)
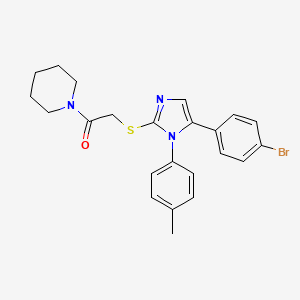
![N-(4-bromophenyl)-2-[7-(4-ethoxyphenyl)-3,8-dioxo-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide](/img/structure/B3014195.png)
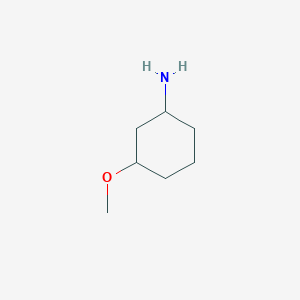
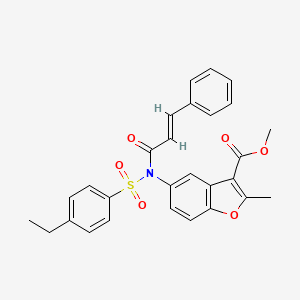
![1-(4-chloro-2-methylphenyl)-N-ethyl-N-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B3014202.png)
![3-(((6-Fluorobenzo[d]thiazol-2-yl)amino)methylene)-1,5-dioxaspiro[5.5]undecane-2,4-dione](/img/structure/B3014203.png)

![3-cyclohexyl-1-[(4-fluorophenyl)methyl]-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione](/img/structure/B3014206.png)

![(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(o-tolyl)methanone](/img/structure/B3014209.png)
![1-[1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3,5-dimethylpiperidine](/img/structure/B3014210.png)
![N-[[1-(2,4-Dimethylphenyl)cyclopropyl]methyl]prop-2-enamide](/img/structure/B3014212.png)
